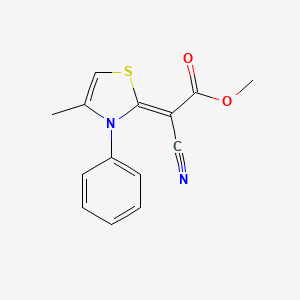
(1H-1,2,3-triazol-1-il)azetidin-1-il)(5-ciclopropilisoxazol-3-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C12H13N5O2 and its molecular weight is 259.269. The purity is usually 95%.
The exact mass of the compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antifúngica
El anillo de 1,2,3-triazol es un fragmento estructural, cuya presencia en los compuestos los hace atractivos para la detección de actividad biológica. En particular, los derivados del ácido 1H-1,2,3-triazol-4-carboxílico se utilizaron para la síntesis de compuestos que exhibieron actividad antifúngica .
Actividad Antimicrobiana
Los compuestos que contienen el anillo de 1,2,3-triazol han mostrado actividad antimicrobiana contra la cepa H37Rv de Mycobacterium tuberculosis .
Actividad Antiviral
Estos compuestos también han mostrado actividad antiviral contra la replicación del virus de la influenza A y el virus del herpes simple tipo 1 (HSV-1) . La síntesis y las pruebas biológicas de una serie de derivados del ácido (1H-1,2,3-triazol-1-il)acético hicieron posible su aplicación como inhibidores de la cápsida del VIH-1 (HIV-1 CA) para el diseño de fármacos antivirales sobre su base .
Actividad Anticancerígena
Los compuestos que contienen el anillo de 1,2,3-triazol han mostrado actividad anticancerígena contra varias líneas celulares cancerosas .
Actividad Contra Staphylococcus Aureus Resistente a la Meticilina y Enterococos Resistentes a la Vancomicina
(1H-1,2,3-Triazol-1-il)ácidos acéticos se utilizaron para sintetizar compuestos activos contra Staphylococcus aureus resistente a la meticilina y enterococos resistentes a la vancomicina .
Inhibidores de la Estearoil-Coenzima Delta-9
Estos compuestos se han utilizado como inhibidores de la estearoil-coenzima delta-9 .
Inhibidores de la Anhídrasa Carbónica-II
Se sintetizó una serie de nuevos análogos de 1H-1,2,3-triazol y se evaluó su actividad inhibitoria de la enzima anhídrasa carbónica-II in vitro .
Reductores Orgánicos de un Solo Electrón
Los derivados de 1H-1,2,3-triazol se han utilizado como reductores orgánicos de un solo electrón en reacciones catalíticas .
Propiedades
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c18-12(10-5-11(19-14-10)8-1-2-8)16-6-9(7-16)17-4-3-13-15-17/h3-5,8-9H,1-2,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATMJDDIXPADQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CC(C3)N4C=CN=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2357008.png)


![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2357013.png)
![(5-Bromofuran-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2357017.png)
![methyl (4-{[2-oxo-2-(propylamino)ethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2357019.png)
![2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2357020.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)[4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]methanone](/img/structure/B2357021.png)
![methyl 5-({[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B2357022.png)

![8-(3,4-dimethoxyphenethyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357024.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate](/img/structure/B2357025.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)urea](/img/structure/B2357026.png)
